

A Technical Guide to the Low Volatility Characteristics of Ditridecyl Adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol, utilized primarily as a plasticizer and a synthetic base oil in lubricant formulations.^{[1][2]} Its chemical structure, characterized by long alkyl chains, imparts a very low volatility, which is a critical attribute in applications demanding thermal stability and permanence.^[3] This technical guide provides an in-depth analysis of the low volatility characteristics of **Ditridecyl adipate**, detailing its physical properties and the standard experimental methodologies used to quantify its volatility. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who are considering DTDA for applications where low volatility is a key performance indicator.

Introduction

The volatility of a substance is a measure of its tendency to vaporize. In the context of materials science and pharmaceutical formulations, low volatility is often a prerequisite for ensuring the long-term stability, safety, and efficacy of a product. For plasticizers used in medical devices or drug delivery systems, low volatility is crucial to prevent the leaching of the plasticizer, which could otherwise lead to material embrittlement and potential toxicological concerns.^[4] Similarly, in lubrication applications, low volatility ensures the lubricant's performance at elevated temperatures and extends its service life.^[1]

Ditridecyl adipate (CAS No: 16958-92-2) is a member of the adipate ester class of plasticizers, which are known for their good low-temperature performance.^[5] DTDA, with its high molecular weight, is specifically recognized for its low volatility, good thermal stability, and resistance to oxidation.^[3] These properties make it a suitable candidate for demanding applications where permanence is required.

Physicochemical Properties of Ditridecyl Adipate

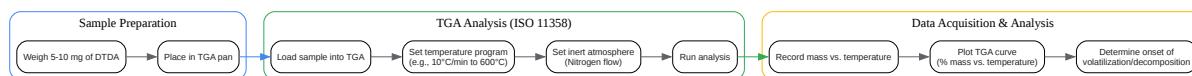
The low volatility of **Ditridecyl adipate** is a direct consequence of its high molecular weight and the strong intermolecular forces (van der Waals forces) resulting from its long hydrocarbon chains. These factors necessitate a significant amount of energy to transition the molecule from the liquid to the gaseous phase. The key physical properties of DTDA that are indicative of its low volatility are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₆₂ O ₄	[6][7]
Molecular Weight	510.83 g/mol	[6][8]
Boiling Point	502.00 to 503.00 °C @ 760.00 mm Hg (estimated)	[2][8]
Flash Point	226.20 °C (439.00 °F) (estimated)	[2][8]
Vapor Pressure	Extremely low (qualitative)	[9]
Appearance	Clear, colorless to pale yellow liquid	[3][6]

Experimental Methodologies for Volatility Determination

The volatility of a high-boiling point liquid like **Ditridecyl adipate** is typically characterized by its vapor pressure and its mass loss upon heating. Standardized test methods are employed to ensure the accuracy and reproducibility of these measurements.

Thermogravimetric Analysis (TGA)


Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and volatile content of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a low-volatility substance like DTDA, TGA can provide the onset temperature of decomposition and quantify any mass loss due to evaporation at elevated temperatures.

Experimental Protocol: ISO 11358 - Thermogravimetry (TG) of Polymers

The ISO 11358 standard provides general conditions for the thermogravimetric analysis of polymers and other substances.[10][11][12]

- Sample Preparation: A small, representative sample of **Ditridecyl adipate** (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan (e.g., alumina or platinum).[13]
- Instrumentation: A calibrated thermogravimetric analyzer is used.
- Test Conditions:
 - Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[11][12] The purge gas flow rate is kept constant.
 - Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[14]
- Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of significant weight loss indicates the temperature at which either evaporation or decomposition begins. For a low-volatility plasticizer, the initial weight loss at lower temperatures is attributed to volatilization, while sharp weight loss at higher temperatures indicates thermal decomposition.[15][16]

While a specific TGA curve for pure **Ditridecyl adipate** is not publicly available, the expected thermogram would show minimal weight loss at lower temperatures, consistent with its high boiling point, followed by a sharp decrease in mass at temperatures approaching its decomposition point. The thermal stability of PVC blends plasticized with high molecular weight esters has been shown to be higher than those with lower molecular weight plasticizers, with higher onset temperatures of decomposition observed in TGA curves.[\[4\]](#)

[Click to download full resolution via product page](#)

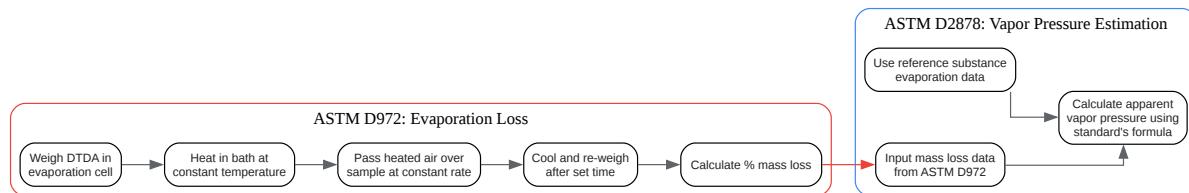
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA) of **Ditridecyl adipate**.

Evaporation Loss and Vapor Pressure Estimation

For lubricating oils and plasticizers, the rate of evaporation at a given temperature is a direct measure of volatility. ASTM D972 provides a method to determine the evaporation loss, and ASTM D2878 uses this data to estimate the apparent vapor pressure.

Experimental Protocol: ASTM D972 - Evaporation Loss of Lubricating Greases and Oils

This method determines the mass loss of a lubricant or oil by passing heated air over a sample for a specified time.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)


- Apparatus: An evaporation cell, a thermostatically controlled bath, and an air supply with a calibrated flowmeter are required.[\[21\]](#)
- Sample Preparation: A known weight of **Ditridecyl adipate** is placed in the evaporation cell.
- Test Conditions:
 - Temperature: The evaporation cell is placed in a bath maintained at the desired test temperature (typically between 100 °C and 150 °C).[\[17\]](#)[\[18\]](#)

- Air Flow: Heated air is passed over the surface of the sample at a constant flow rate (typically 2 L/min).[17]
- Duration: The test is run for a specified period (e.g., 22 hours).[19]
- Measurement: The evaporation cell is cooled and weighed again to determine the mass loss.
- Calculation: The evaporation loss is reported as a percentage of the original sample weight.

Experimental Protocol: ASTM D2878 - Estimating Apparent Vapor Pressures of Lubricating Oils

This standard provides a calculation procedure to convert the evaporation loss data obtained from ASTM D972 into an apparent vapor pressure.[22][23][24][25][26] This method is particularly useful for low-volatility liquids like synthetic esters.[22][23][26]

The principle of this method is based on comparing the evaporation rate of the sample to that of a reference substance with a known vapor pressure (e.g., m-terphenyl). The apparent vapor pressure of the sample can then be calculated using a specific formula provided in the standard.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship between ASTM D972 and ASTM D2878 for determining volatility.

Low Volatility in Applications

The low volatility of **Ditridecyl adipate** is a key factor in its utility across various applications:

- Plasticizer for Polymers: In polymers such as PVC, low volatility ensures the permanence of the plasticizer, maintaining the flexibility and mechanical properties of the material over its service life. This is particularly important in applications with elevated temperatures or long-term use, such as in medical tubing and automotive interiors.[3]
- Lubricants and Greases: As a synthetic base oil, DTDA's low volatility contributes to reduced oil consumption and thickening at high temperatures, leading to extended drain intervals and improved equipment protection.[1]
- Drug Delivery Systems: In transdermal patches or topical formulations, a low-volatility excipient like DTDA can act as a solubilizer or permeation enhancer without significant evaporative loss, ensuring a consistent drug concentration and delivery rate.
- Cosmetics: Used as an emollient and skin conditioning agent, its low volatility ensures it remains on the skin for a longer duration, providing sustained moisturization.[2]

Conclusion

Ditridecyl adipate's high molecular weight and ester functionality result in exceptionally low volatility, as evidenced by its high boiling and flash points. This characteristic is fundamental to its performance as a permanent plasticizer and a stable synthetic base oil. The quantitative assessment of its volatility can be reliably performed using standardized methodologies such as Thermogravimetric Analysis (ISO 11358) and Evaporation Loss determination (ASTM D972), with subsequent estimation of apparent vapor pressure (ASTM D2878). For researchers and professionals in drug development and material science, a thorough understanding of these properties and their measurement is essential for formulating robust, stable, and safe products. The information presented in this guide provides a foundational understanding of the low volatility characteristics of **Ditridecyl adipate** and the experimental approaches to its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ditridecyl Adipate (DTDA) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 2. ditridecyl adipate, 16958-92-2 [thegoodsentscompany.com]
- 3. CAS 16958-92-2: Ditridecyl adipate | CymitQuimica [cymitquimica.com]
- 4. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Ditridecyl Adipate | C32H62O4 | CID 85653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ditridecyl phthalate | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mahcopipe.com [mahcopipe.com]
- 11. matestlabs.com [matestlabs.com]
- 12. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 13. TGA | Centexbel [centexbel.be]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. store.astm.org [store.astm.org]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. petrolube.com [petrolube.com]
- 20. store.astm.org [store.astm.org]
- 21. Evaporation Loss Of Lubricating Grease & Oil [eieinstruments.com]
- 22. store.astm.org [store.astm.org]
- 23. standards.iteh.ai [standards.iteh.ai]
- 24. petrolube.com [petrolube.com]
- 25. store.astm.org [store.astm.org]

- 26. standards.iteh.ai [standards.iteh.ai]
- To cite this document: BenchChem. [A Technical Guide to the Low Volatility Characteristics of Ditridecyl Adipate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149431#low-volatility-characteristics-of-ditridecyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com